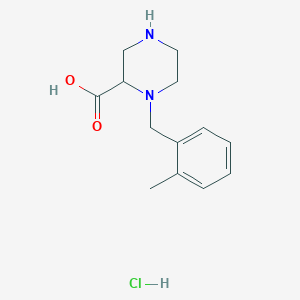

1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride is an organic compound that is used in research and development, scale-up manufacturing, and custom synthesis . It is a heterocyclic building block and is part of the class of organic building blocks known as benzene compounds .

Synthesis Analysis

A bioactive donor, 1-(2-methylbenzyl)piperazine, is used to synthesize a new charge transfer complex (CTC) with the π-acceptor p-chloranil (p-CHL), which is characterized spectrophotometrically . The quantitative estimation of electronic interaction of the acceptor with the donor has been examined in acetonitrile (AN) .Molecular Structure Analysis

The molecular formula of 1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride is C13H19ClN2O2 . The average mass is 190.285 Da and the monoisotopic mass is 190.147003 Da .Physical And Chemical Properties Analysis

The boiling point of 1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride is 77-80 °C at 0.1 mmHg . The density is 0.998 g/mL at 25 °C . The refractive index is n20/D 1.5430 .Scientific Research Applications

Synthesis and Antimicrobial Activity

- Antimicrobial Agents : Compounds derived from similar chemical structures have shown moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains, suggesting potential antimicrobial applications (Jadhav et al., 2017).

Polyamide Synthesis

- Polyamide Formation : Derivatives of this compound have been used in the synthesis of polyamides containing theophylline and thymine, indicating its utility in creating new polymeric materials (Hattori & Kinoshita, 1979).

Structural Studies

- X-ray and NMR Studies : X-ray diffraction, NMR, and DFT studies have been conducted on complexes involving similar compounds, providing insights into molecular structures and interactions (Dega-Szafran et al., 2006).

Pharmaceutical Research

- Platelet Aggregation Inhibitory Activity : Research on analogs of this compound has shown significant antiplatelet aggregating effects, which could have implications in cardiovascular pharmaceuticals (Youssef et al., 2011).

Anticancer Research

- Differentiating Agents in Leukemic Cells : Piperazine derivatives, including structures similar to the compound , have shown effects on the differentiation and growth inhibition of human leukemic cells, pointing towards potential applications in cancer therapy (Gillet et al., 1997).

Molecular Docking Studies

- Molecular Docking and Spectroscopic Studies : The compound has been studied for its molecular docking potential and spectroscopic properties, indicating applications in drug design and molecular biology (Subashini & Periandy, 2017).

Mechanism of Action

While the specific mechanism of action for 1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride is not mentioned in the search results, piperazine compounds are known to mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Safety and Hazards

1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride is harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

1-[(2-methylphenyl)methyl]piperazine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-10-4-2-3-5-11(10)9-15-7-6-14-8-12(15)13(16)17;/h2-5,12,14H,6-9H2,1H3,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAQIDSKHBCDJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCNCC2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylbenzyl)piperazine-2-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzenesulfonamide](/img/structure/B2692820.png)

![(1-Methylpyrazol-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2692821.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2692825.png)

![3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2692828.png)

![Diethyl 2-[(2-{4-[(2-furylcarbonyl)oxy]phenyl}-4-pyrimidinyl)methylene]malonate](/img/structure/B2692832.png)

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2692835.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2692839.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B2692842.png)